![molecular formula C9H8N4O2 B3054943 2-(4-nitro-1H-pyrazol-1-yl)aniline CAS No. 62537-74-0](/img/structure/B3054943.png)
2-(4-nitro-1H-pyrazol-1-yl)aniline
Overview
Description
Scientific Research Applications
Energetic Materials
Overview:2-(4-nitro-1H-pyrazol-1-yl)aniline: and its derivatives have been investigated as potential energetic materials due to their high thermal stability and explosive properties. These compounds can find applications in military and industrial contexts.
Key Points:Rhodium-Catalyzed C–H Functionalization
Overview: The compound 2-(4-nitro-1H-pyrazol-1-yl)aniline has been utilized in Rhodium(III)-catalyzed C–H bond functionalization reactions. This method allows for the synthesis of diverse products.
Key Points:Antitumor Potential
Overview: Researchers have explored the antitumor properties of compounds related to 2-(4-nitro-1H-pyrazol-1-yl)aniline.
Key Points:- Evaluation : These compounds were evaluated for antitumor potential against cell lines such as MCF-7 and CaCo-2 .
Nitrogen-Rich Energetic Material
Overview: A novel nitrogen-rich energetic material, 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole, shares structural similarities with 2-(4-nitro-1H-pyrazol-1-yl)aniline.
Key Points:Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of biological targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The presence of the nitro group in the structure could potentially enhance the compound’s reactivity, allowing it to form covalent bonds with its targets.
Biochemical Pathways
Related compounds have been found to influence a variety of pathways, including those involved in inflammation, tumor growth, and microbial infections .
Pharmacokinetics
The compound’s solubility and stability could potentially influence its bioavailability .
Result of Action
Related compounds have been reported to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects .
properties
IUPAC Name |
2-(4-nitropyrazol-1-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c10-8-3-1-2-4-9(8)12-6-7(5-11-12)13(14)15/h1-6H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBBKVNZCJZPBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60492841 | |
Record name | 2-(4-Nitro-1H-pyrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60492841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitro-1H-pyrazol-1-yl)aniline | |
CAS RN |
62537-74-0 | |
Record name | 2-(4-Nitro-1H-pyrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60492841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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